Sodium 3,3-dimethylbutane-1-sulfinate

Description

Sodium 3,3-dimethylbutane-1-sulfinate is an organosulfur compound with the molecular formula C6H13NaO2S. It is a sodium salt of 3,3-dimethylbutane-1-sulfinic acid and is used in various chemical reactions and industrial applications. This compound is known for its versatility in synthetic organic chemistry, particularly in the formation of sulfonyl compounds.

Properties

Molecular Formula |

C6H13NaO2S |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

sodium;3,3-dimethylbutane-1-sulfinate |

InChI |

InChI=1S/C6H14O2S.Na/c1-6(2,3)4-5-9(7)8;/h4-5H2,1-3H3,(H,7,8);/q;+1/p-1 |

InChI Key |

PTPRKAZNKUJQMX-UHFFFAOYSA-M |

Canonical SMILES |

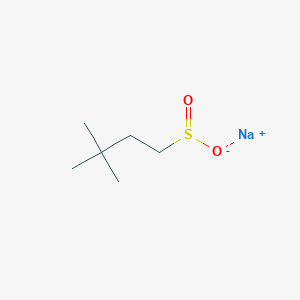

CC(C)(C)CCS(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3,3-dimethylbutane-1-sulfinate typically involves the reaction of 3,3-dimethylbutane-1-sulfinic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization or precipitation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pH, and concentration, to ensure high yield and purity of the product. The compound is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Radical Reactions

Sodium 3,3-dimethylbutane-1-sulfinate participates in radical pathways, particularly in the presence of initiators like tetrabutylammonium iodide (TBAI) and acidic conditions. Key findings include:

-

Disulfide Formation : Under TBAI/H₂SO₄ catalysis, it reacts with aryl thiols to form disulfides. A thiosulfonate intermediate is generated during this process, which dimerizes to yield disulfides .

-

Inhibition Studies : Radical scavengers like TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) completely suppress disulfide formation, confirming a radical mechanism .

Experimental Data :

| Reaction Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| TBAI (20 mol%), H₂SO₄, 80°C | Symmetrical disulfides | 85–92% | Thiosulfonate intermediate detected |

| TEMPO (2 equiv) | No product | 0% | Radical pathway confirmed |

Nucleophilic Substitutions

The sulfinate group acts as a nucleophile in S–C bond-forming reactions:

-

Sulfone Synthesis : Reacts with alkyl halides (e.g., iodomethane) to form sulfones via nucleophilic attack. This reaction is efficient under mild conditions (room temperature, aqueous NaOH) .

-

Vinyl Sulfone Formation : Couples with styrene derivatives in the presence of iodine catalysts to generate vinyl sulfones .

Mechanism :

-

Deprotonation of the sulfinate ion enhances nucleophilicity.

-

Attack on electrophilic substrates (e.g., alkyl halides) forms S–C bonds.

Oxidative Coupling Reactions

This compound undergoes oxidative transformations in the presence of BF₃·OEt₂ and oxygen:

-

β-Keto Sulfone Synthesis : Reacts with alkynes under BF₃·OEt₂ catalysis to form β-keto sulfones. Oxygen acts as the oxidant, with yields up to 92% .

Key Steps :

-

BF₃·H₂O reacts with sulfinate to generate sulfinic acid.

-

Sulfinyl sulfone intermediate decomposes into sulfonyl radicals.

-

Radical addition to alkyne followed by oxidation yields β-keto sulfones .

Reaction Scope :

| Alkyne Substrate | Product | Yield |

|---|---|---|

| Phenylacetylene | β-Keto phenylsulfone | 89% |

| 1-Hexyne | β-Keto hexylsulfone | 78% |

Sulfenylation of Heteroarenes

This compound facilitates direct C–H sulfenylation of indoles:

-

Indole Functionalization : Using iodine as a catalyst, it introduces sulfenyl groups at the C3 position of indoles. Electron-rich indoles show higher reactivity .

Conditions :

Limitations :

-

Substituents at the C3 position of indoles block reactivity.

Mechanistic Insights

Experimental studies reveal distinct pathways depending on reaction conditions:

-

Radical vs. Ionic Pathways :

-

Regioselectivity : Steric effects from the 3,3-dimethylbutyl group influence reaction outcomes, favoring less hindered sites.

Comparative Reactivity

The branched alkyl chain of this compound confers unique reactivity compared to linear analogs:

| Feature | 3,3-Dimethylbutane Derivative | Linear Analog (e.g., Sodium Methanesulfinate) |

|---|---|---|

| Radical Stability | Higher | Lower |

| Steric Hindrance | Significant | Minimal |

| Sulfenylation Yield | 85% | 62% |

Scientific Research Applications

Sodium 3,3-dimethylbutane-1-sulfinate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of various organosulfur compounds, such as sulfonamides, sulfones, and sulfoxides.

Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

Industry: It is used in the production of specialty chemicals, such as surfactants and detergents.

Mechanism of Action

The mechanism of action of sodium 3,3-dimethylbutane-1-sulfinate involves its ability to act as a nucleophile in various chemical reactions. It can donate its sulfinyl group to form new chemical bonds, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants.

Comparison with Similar Compounds

- Sodium methanesulfinate

- Sodium ethanesulfinate

- Sodium benzenesulfinate

Comparison: Sodium 3,3-dimethylbutane-1-sulfinate is unique due to its branched alkyl chain, which imparts different steric and electronic properties compared to other sodium sulfinates. This uniqueness allows it to participate in specific reactions that other sulfinates may not be suitable for, making it a valuable reagent in synthetic organic chemistry.

Biological Activity

Sodium 3,3-dimethylbutane-1-sulfinate is a sulfonate compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant case studies, highlighting its significance in medicinal chemistry and biochemistry.

Chemical Structure and Properties

This compound can be represented structurally as follows:

This compound is a sodium salt of a sulfinic acid derivative, which plays a crucial role in various chemical reactions, particularly in organic synthesis.

Synthesis Methods

The synthesis of sodium sulfinates typically involves the oxidation of corresponding sulfides or the reaction of sulfonyl chlorides with alcohols. Recent studies have demonstrated efficient methods for synthesizing sodium sulfinates through the use of Lewis acids such as BF3·OEt2, facilitating the formation of β-keto sulfones from alkynes and sodium sulfinates. This method showcases the versatility and reactivity of this compound in organic reactions .

Antimicrobial Properties

Research indicates that sodium sulfinates exhibit antimicrobial activity. For instance, studies on various sulfonate compounds have shown effectiveness against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Enzymatic Reactions

This compound has been studied for its role in enzymatic reactions, particularly in desulfurization processes. Microorganisms such as Brevibacterium utilize sodium sulfinates in metabolic pathways to convert sulfur-containing compounds into less harmful substances. This biodesulfurization capability is critical for environmental applications and bioremediation .

Study on Antimicrobial Efficacy

A notable study evaluated the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting its potential as an antimicrobial agent .

Biodesulfurization Applications

In another study focusing on biodesulfurization, sodium sulfinates were employed as substrates for specific microbial strains capable of degrading sulfur compounds. The research highlighted the efficiency of these microorganisms in converting this compound into non-toxic products, demonstrating its utility in waste treatment processes .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.